molecular formula C12H19NO2 B12373640 Buctopamine-d9

Buctopamine-d9

货号: B12373640
分子量: 218.34 g/mol
InChI 键: JOGFUYPGDLRKHD-GQALSZNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Buctopamine-d9 is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C12H19NO2

分子量

218.34 g/mol

IUPAC 名称

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3/i1D3,2D3,3D3

InChI 键

JOGFUYPGDLRKHD-GQALSZNTSA-N

手性 SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O

规范 SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)O)O

产品来源

United States

Foundational & Exploratory

The Role of Buctopamine-d9 in High-Sensitivity Analytical Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Buctopamine-d9 serves as a critical internal standard for the quantitative analysis of Buctopamine, a β2-adrenergic agonist, in various biological and environmental matrices. Its application is predominantly in analytical methodologies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It ensures high accuracy and precision by compensating for variations during sample preparation, chromatographic separation, and ionization, thereby minimizing matrix effects and improving the reliability of analytical results.

Introduction to Buctopamine and the Need for a Robust Analytical Standard

Buctopamine is a synthetic phenylethanolamine with β-adrenergic agonist properties, structurally related to other growth-promoting agents like Ractopamine. These compounds can increase protein accretion and reduce fat deposition in livestock, leading to their potential misuse as growth promoters in the meat industry. Regulatory bodies worldwide have set stringent limits on the presence of such residues in food products intended for human consumption. Consequently, highly sensitive and specific analytical methods are required for the effective monitoring of Buctopamine in animal tissues, feed, and biological fluids.

The complexity of these sample matrices necessitates an analytical approach that can overcome challenges such as low analyte concentrations, signal suppression or enhancement from co-eluting matrix components, and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in addressing these challenges.

The Principle of Isotope Dilution Mass Spectrometry

This compound is chemically identical to Buctopamine, with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (Buctopamine) and the internal standard (this compound), while their identical physicochemical properties ensure they behave similarly throughout the analytical process.

By adding a known amount of this compound to the sample at the earliest stage of preparation, any subsequent loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the signal from the native analyte to that of the stable isotope-labeled standard, rather than the absolute signal of the analyte. This ratiometric measurement corrects for procedural variations and matrix effects, leading to significantly more accurate and precise results.

Quantitative Data for Buctopamine Analysis using this compound

The following tables summarize the essential quantitative parameters for the analysis of Buctopamine using this compound as an internal standard in a typical LC-MS/MS workflow. These parameters are critical for setting up a sensitive and specific multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

Table 1: Mass Spectrometric Parameters for Buctopamine and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
Buctopamine290.2121.125163.115
This compound299.2121.125172.115

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. Collision energies are instrument-dependent and may require optimization.

Table 2: Typical Chromatographic and Performance Data

ParameterValue
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Typical Retention Time 3.5 - 4.5 min (gradient dependent)
Limit of Detection (LOD) 0.1 - 0.5 µg/kg (matrix dependent)
Limit of Quantification (LOQ) 0.5 - 1.0 µg/kg (matrix dependent)

Experimental Protocols

A generalized experimental protocol for the analysis of Buctopamine in animal tissue using this compound is provided below. This protocol should be optimized and validated for the specific matrix and instrumentation used.

Sample Preparation and Extraction
  • Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 100 ng/mL solution) to the sample.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.

    • Homogenize for 1 minute using a high-speed homogenizer.

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

Solid-Phase Extraction (SPE) Cleanup
  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the extracted supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 0.1% formic acid in water.

    • Wash the cartridge with 5 mL of methanol.

  • Elution: Elute the analytes with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • LC Conditions:

    • Column: As specified in Table 2.

    • Mobile Phase: As specified in Table 2.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As specified in Table 1. Dwell times should be optimized for the number of co-eluting analytes.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

G cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing Homogenization 1. Homogenization of Tissue Sample Spiking 2. Spiking with this compound (Internal Standard) Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Reconstitution 5. Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MS_Ionization 7. ESI Ionization LC_Separation->MS_Ionization MS_Detection 8. MS/MS Detection (MRM) MS_Ionization->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Ratio_Calculation 10. Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification 11. Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for the quantitative analysis of Buctopamine.

G Principle of Isotope Dilution using this compound Analyte Buctopamine Sample Initial Sample Analyte->Sample IS This compound Extraction Extraction/ Cleanup Matrix Sample Matrix Matrix->Sample Sample->IS  Addition of known amount Sample->Extraction FinalExtract Final Extract Extraction->FinalExtract Losses affect both Analyte and IS equally MS LC-MS/MS FinalExtract->MS Result Ratio (Analyte/IS) = Accurate Quantification MS->Result

Caption: The logical relationship in isotope dilution mass spectrometry.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Buctopamine residues in complex matrices. Its use as an internal standard within an isotope dilution LC-MS/MS method provides a robust and reliable analytical workflow that can meet the stringent requirements of regulatory bodies for food safety and drug development. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists working in this field.

Synthesis and Isotopic Labeling of Buctopamine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proposed Synthetic Pathway

The synthesis of Buctopamine-d9 can be envisioned through a multi-step process starting from a deuterated precursor. A plausible route involves the reductive amination of a deuterated ketone intermediate. This approach allows for the introduction of the deuterium (B1214612) labels early in the synthesis, ensuring high isotopic enrichment in the final product.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Azide (B81097) Formation cluster_2 Step 3: Reduction of Azide and Ketone cluster_3 Step 4: N-alkylation with tert-Butyl bromoacetate-d4 cluster_4 Step 5: Deprotection A Benzene-d6 (B120219) D 1-(Phenyl-d5)-4-chlorobutan-1-one A->D B 4-Chlorobutyryl chloride B->D C Aluminum chloride C->D F 1-(Phenyl-d5)-4-azidobutan-1-one D->F E Sodium azide E->F H 4-Amino-1-(phenyl-d5)butan-1-ol F->H G Lithium aluminum hydride G->H J tert-Butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4 H->J I tert-Butyl bromoacetate-d4 I->J L This compound J->L K Trifluoroacetic acid K->L

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Phenyl-d5)-4-chlorobutan-1-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add benzene-d6 (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-(phenyl-d5)-4-chlorobutan-1-one.

Step 2: Synthesis of 1-(Phenyl-d5)-4-azidobutan-1-one

  • To a solution of 1-(phenyl-d5)-4-chlorobutan-1-one (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(phenyl-d5)-4-azidobutan-1-one, which can be used in the next step without further purification.

Step 3: Synthesis of 4-Amino-1-(phenyl-d5)butan-1-ol

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 1-(phenyl-d5)-4-azidobutan-1-one (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-1-(phenyl-d5)butan-1-ol.

Step 4: Synthesis of tert-Butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4

  • To a solution of 4-amino-1-(phenyl-d5)butan-1-ol (1.0 eq) and diisopropylethylamine (2.5 eq) in acetonitrile, add tert-butyl bromoacetate-d4 (1.2 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: DCM/methanol) to give tert-butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4.

Step 5: Synthesis of this compound (Final Product)

  • Dissolve tert-butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4 (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield this compound as a TFA salt.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

StepStarting MaterialReagentsProductTheoretical Yield (g)Actual Yield (g)Yield (%)Isotopic Purity (%)Chemical Purity (%)
1Benzene-d6 (10 g)4-Chlorobutyryl chloride, AlCl₃1-(Phenyl-d5)-4-chlorobutan-1-one21.817.480>99 (d5)>98
21-(Phenyl-d5)-4-chlorobutan-1-one (17.4 g)NaN₃1-(Phenyl-d5)-4-azidobutan-1-one18.217.395>99 (d5)>95
31-(Phenyl-d5)-4-azidobutan-1-one (17.3 g)LiAlH₄4-Amino-1-(phenyl-d5)butan-1-ol15.111.375>99 (d5)>97
44-Amino-1-(phenyl-d5)butan-1-ol (11.3 g)tert-Butyl bromoacetate-d4tert-Butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d420.115.175>99 (d9)>98
5tert-Butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4 (15.1 g)TFAThis compound12.39.880>99 (d9)>99

This technical guide outlines a plausible and detailed synthetic route for this compound. The proposed multi-step synthesis with accompanying experimental protocols and hypothetical quantitative data serves as a valuable resource for researchers in drug development. The strategic introduction of deuterium labels is designed to achieve high isotopic enrichment, providing a crucial tool for in-depth metabolic and pharmacokinetic investigations. While this guide is based on established chemical principles, the lack of specific literature for this compound synthesis means that optimization of the proposed reaction conditions would be necessary in a practical laboratory setting.

Isotopic Enrichment of Buctopamine-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of Buctopamine-d9. The document details a feasible synthetic pathway, experimental protocols, and expected quantitative data for the production of this deuterated standard. Furthermore, it elucidates the key signaling pathway associated with Buctopamine's mechanism of action.

Introduction to Isotopic Enrichment and this compound

Isotopic enrichment, the process of increasing the abundance of a specific isotope of an element in a substance, is a critical technique in pharmaceutical research and development. Deuterium-labeled compounds, such as this compound, serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry. The introduction of nine deuterium (B1214612) atoms into the Buctopamine structure provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled drug in complex biological matrices. The stability of the carbon-deuterium bond ensures minimal isotopic exchange, a crucial characteristic for a reliable internal standard.

Buctopamine is a phenylethanolamine that acts as a β-adrenergic receptor agonist. Its deuterated isotopologue, this compound, is essential for pharmacokinetic, metabolic, and toxicology studies, where it helps to mitigate matrix effects and variations in sample processing, leading to highly reliable data. The "-d9" designation typically signifies the replacement of nine hydrogen atoms with deuterium, most commonly on a tert-butyl group, a chemically stable position for isotopic labeling.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process that involves the preparation of a deuterated intermediate, tert-butyl-d9-amine (B122112), followed by its incorporation into the Buctopamine backbone. A plausible and efficient synthetic route is outlined below.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Synthesis of tert-Butyl-d9-amine cluster_1 Synthesis of this compound A Deuterated Acetone (B3395972) (Acetone-d6) C Grignard Reaction A->C B Deuteromethyl Magnesium Iodide (CD3MgI) B->C D tert-Butanol-d9 (B1338152) C->D Hydrolysis E Conversion to Amine D->E e.g., Ritter Reaction or similar amination F tert-Butyl-d9-amine E->F H Nucleophilic Substitution F->H G 4-Benzyloxy-α-bromoacetophenone G->H I α-(tert-Butyl-d9-amino)-4- benzyloxyacetophenone H->I J Reduction I->J e.g., NaBH4 K N-(tert-Butyl-d9)-O-benzylbuctopamine J->K L Deprotection K->L e.g., Catalytic Hydrogenation M This compound L->M

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butanol-d9

This protocol is adapted from a patented method for preparing deuterated tert-butyl alcohol.

  • Reaction Setup: To a 2000 mL three-necked flask equipped with a thermometer and a condenser, add 185 g of deuteromethyl magnesium iodide, 1000 mL of anhydrous tetrahydrofuran, and 8 g of anhydrous manganese chloride.

  • Addition of Deuterated Acetone: Cool the mixture to 10 ± 2 °C and slowly add 64 g of deuterated acetone dropwise.

  • Reaction: Maintain the reaction at 10 ± 2 °C for 4-6 hours.

  • Quenching: Quench the reaction by adding a heavy water solution containing deuterium chloride.

  • Purification: Separate the organic layer and purify by rectification to obtain highly enriched tert-butanol-d9.

Protocol 2: Synthesis of tert-Butyl-d9-amine

The conversion of tert-butanol-d9 to tert-butyl-d9-amine can be achieved through various established methods, such as the Ritter reaction followed by hydrolysis, or by conversion to tert-butyl-d9 chloride followed by amination. For the purpose of this guide, a general amination step is described.

  • Activation of Alcohol: Convert the tert-butanol-d9 into a better leaving group, for example, by reaction with a sulfonyl chloride.

  • Amination: React the activated intermediate with a suitable nitrogen source (e.g., ammonia (B1221849) or a protected amine) under appropriate conditions to yield tert-butyl-d9-amine.

  • Purification: Purify the resulting amine by distillation or chromatography.

Protocol 3: Synthesis of this compound

This protocol is based on a general method for synthesizing phenylethanolamines.

  • Nucleophilic Substitution: Dissolve 4-benzyloxy-α-bromoacetophenone in a suitable solvent (e.g., acetonitrile). Add tert-butyl-d9-amine and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the reaction mixture at room temperature until completion.

  • Work-up and Extraction: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield α-(tert-butyl-d9-amino)-4-benzyloxyacetophenone.

  • Reduction of Ketone: Dissolve the product from the previous step in methanol. Cool the solution to 0 °C and add sodium borohydride (B1222165) portion-wise. Stir the reaction until the ketone is fully reduced.

  • Purification of Intermediate: Quench the reaction with water and extract the product with an organic solvent

Methodological & Application

Application Notes: Quantitative Analysis of Buctopamine in Animal Tissues using Buctopamine-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of buctopamine in animal tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Buctopamine-d9, to ensure high accuracy and precision. The described methodology, encompassing sample homogenization, solid-phase extraction (SPE), and optimized LC-MS/MS parameters, is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of buctopamine in biological matrices.

Introduction

Buctopamine is a beta-adrenergic agonist that can promote lean muscle growth in animals. Its use is regulated, necessitating sensitive and specific analytical methods for monitoring its presence in animal-derived food products. This application note provides a detailed protocol for the extraction and quantification of buctopamine from animal tissues. The use of this compound as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental Protocols

Sample Preparation: Extraction from Animal Tissue

This protocol is designed for the extraction of buctopamine from 2 grams of animal tissue (e.g., muscle, liver).

Materials:

  • Homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Extraction Solvent: Acetonitrile with 1% Formic Acid

  • This compound internal standard solution (1 µg/mL in methanol)

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Nitrogen evaporator

  • Reconstitution Solvent: 10% Acetonitrile in water with 0.1% Formic Acid

Procedure:

  • Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Spike the sample with 20 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of Extraction Solvent to the tube.

  • Homogenize the sample for 1 minute.

  • Vortex for 30 seconds, then shake vigorously for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Decant the supernatant into a clean tube.

  • Condition an SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of Reconstitution Solvent.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL

| Column Temperature | 40°C |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific MRM transitions for buctopamine and this compound should be optimized by infusing standard solutions of each compound into the mass spectrometer. The precursor ion (Q1) will correspond to the [M+H]+ of each analyte. The product ions (Q3) are determined by fragmentation of the precursor ion in the collision cell. Two transitions are typically monitored for each analyte for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
BuctopamineTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined

Data Presentation

The following table summarizes the expected performance characteristics of this analytical method. These values are based on typical performance for similar beta-agonist analyses and should be confirmed during method validation.

ParameterExpected Value
Limit of Detection (LOD) 0.1 ng/g
Limit of Quantification (LOQ) 0.5 ng/g
Linearity (r²) > 0.99
Recovery 85 - 110%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Weigh 2g Tissue s2 Spike with this compound s1->s2 s3 Add Extraction Solvent s2->s3 s4 Homogenize & Vortex s3->s4 s5 Centrifuge s4->s5 s6 Collect Supernatant s5->s6 s7 SPE Cleanup s6->s7 s8 Evaporate & Reconstitute s7->s8 a1 LC-MS/MS Injection s8->a1 Inject into LC-MS/MS a2 Data Acquisition (MRM) a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for the quantitative analysis of buctopamine.

Buctopamine Signaling Pathway

Buctopamine, as a beta-adrenergic agonist, primarily exerts its effects through the beta-adrenergic signaling pathway.

G Buctopamine Buctopamine BetaReceptor β-Adrenergic Receptor Buctopamine->BetaReceptor Binds to GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Lipolysis, Protein Synthesis) PKA->CellularResponse Phosphorylates targets leading to

Application Note: High-Throughput Analysis of Buctopamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Buctopamine in biological matrices, such as plasma and urine. The protocol employs a straightforward Solid-Phase Extraction (SPE) procedure for sample cleanup and concentration, with the incorporation of Buctopamine-d9 as an internal standard to ensure accuracy and precision. This method is suitable for high-throughput screening and quantitative analysis in research, clinical, and forensic settings. The use of a deuterated internal standard is critical for correcting variations during sample preparation and potential matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Introduction

Buctopamine is a beta-adrenergic agonist that has been investigated for its potential therapeutic effects. Accurate and reliable quantification of Buctopamine in biological samples is essential for pharmacokinetic studies, drug monitoring, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[1][2]

This document provides a detailed protocol for the extraction of Buctopamine from biological matrices using solid-phase extraction, a technique known for its efficiency and ability to produce clean extracts.

Experimental Protocols

Materials and Reagents
  • Buctopamine and this compound reference standards

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C18 with cation exchange)

  • Biological matrix (e.g., plasma, urine)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Sample Preparation Workflow

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis A Sample Collection (e.g., Plasma, Urine) B Addition of This compound Internal Standard A->B C Sample Pre-treatment (e.g., Dilution, pH Adjustment) B->C E Sample Loading C->E D SPE Cartridge Conditioning D->E F Washing Step 1 (Remove Polar Interferences) E->F G Washing Step 2 (Remove Non-polar Interferences) F->G H Elution of Analyte and Internal Standard G->H I Evaporation to Dryness (under Nitrogen) H->I J Reconstitution in Mobile Phase I->J K Transfer to Autosampler Vial J->K L LC-MS/MS Analysis K->L

Caption: Workflow for the Solid-Phase Extraction of Buctopamine.

Detailed Protocol
  • Sample Thawing and Spiking:

    • Thaw frozen biological samples (e.g., 1 mL of plasma or urine) at room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • Spike each sample with a known concentration of this compound internal standard solution.

  • Sample Pre-treatment:

    • Dilute the spiked sample with an equal volume of a suitable buffer to ensure proper binding to the SPE sorbent. For example, dilute 1:1 with a buffer at a pH that ensures Buctopamine is in the appropriate ionic state for retention.

    • Centrifuge the pre-treated samples to pellet any particulates that could clog the SPE cartridge.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the sorbent to dry out.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Follow with a wash of 2 mL of a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.

    • Elution: Elute the Buctopamine and this compound from the cartridge using 2 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial.

Data Presentation

The following table summarizes the expected performance characteristics of this method based on validation studies of similar beta-agonists.

ParameterResult
Linearity (r²) > 0.99
Recovery (%) 85 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Limit of Quantification (LOQ) 1 ng/mL

Signaling Pathways

While this application note focuses on sample preparation, it is important to understand the biological context of Buctopamine as a beta-adrenergic agonist. The following diagram illustrates the general signaling pathway for beta-adrenergic receptors.

G cluster_0 Receptor Binding and Activation cluster_1 Downstream Signaling Cascade cluster_2 Physiological Effect A Buctopamine B Beta-Adrenergic Receptor A->B C G Protein Activation B->C D Adenylyl Cyclase Activation C->D E ATP to cAMP Conversion D->E F Protein Kinase A (PKA) Activation E->F G Phosphorylation of Target Proteins F->G H Cellular Response G->H

Caption: General Beta-Adrenergic Signaling Pathway.

Conclusion

The described solid-phase extraction protocol, in conjunction with the use of this compound as an internal standard, provides a reliable and high-throughput method for the quantification of Buctopamine in biological matrices. This approach minimizes matrix effects and ensures data accuracy, making it a valuable tool for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is a key component of a robust bioanalytical method.

References

Application Notes and Protocols for the Use of Buctopamine-d9 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Buctopamine-d9 as an internal standard in the quantitative analysis of buctopamine residues in animal-derived food products. The methodologies described herein are based on established practices for veterinary drug residue analysis, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Buctopamine is a β-adrenergic agonist that can be used in animal husbandry to promote lean muscle growth. Regulatory bodies in many countries have established maximum residue limits (MRLs) for buctopamine in edible tissues to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. The use of a stable isotope-labeled internal standard, such as this compound, is a key component of a robust quantitative method, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Principle

The analytical workflow involves the extraction of buctopamine and the added this compound internal standard from the tissue matrix. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Homogenized animal tissue (e.g., liver, muscle)

  • This compound internal standard solution

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ammonium (B1175870) acetate (B1210297)

  • β-glucuronidase/arylsulfatase enzyme solution

  • SPE cartridges (e.g., Mixed-mode Cation Exchange)

  • Methanol (MeOH)

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Centrifuge and centrifuge tubes (50 mL)

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Weigh 2-5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 10 mL of ammonium acetate buffer (pH 5.2).

  • Add 100 µL of β-glucuronidase/arylsulfatase solution, vortex, and incubate at 37°C for 2-4 hours to hydrolyze conjugated

Application Note: Development of a Robust Calibration Curve for Buctopamine Quantification Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis.

Introduction Buctopamine is a β2-adrenergic agonist that has been identified as an adulterant in animal feed to promote lean muscle growth.[1] Regulatory bodies worldwide necessitate sensitive and accurate methods for its detection and quantification in various matrices, including animal tissues and feed.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard, such as Buctopamine-d9, is critical for achieving high-quality quantitative data. This method, known as isotope dilution mass spectrometry, corrects for variations during sample preparation, instrument injection, and matrix-induced signal suppression or enhancement.[3][4] The deuterated standard (this compound) is chemically identical to the analyte (Buctopamine) and thus exhibits nearly identical behavior during extraction and chromatographic separation, ensuring the highest degree of accuracy and precision.[5][6]

This application note provides a detailed protocol for the development of a calibration curve for the quantification of Buctopamine using this compound as an internal standard.

Principle of the Internal Standard Method

The internal standard method involves adding a known, constant amount of a distinct compound (the internal standard) to every sample, calibrator, and quality control.[6] For LC-MS/MS, the ideal internal standard is a stable isotope-labeled version of the analyte, in this case, this compound.

Key advantages include:

  • Correction for Sample Loss: The analyte and internal standard are lost in the same proportion during sample preparation and extraction.

  • Compensation for Matrix Effects: Both compounds co-elute and experience similar ionization suppression or enhancement in the mass spectrometer's ion source.[4][5]

  • Correction for Instrument Variability: It accounts for minor fluctuations in injection volume and detector response.[4]

The calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.[5][7] This ratio normalization provides a highly robust and reliable quantification method.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Buctopamine Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Buctopamine reference standard.

    • Dissolve in 10 mL of methanol (B129727) in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Store at -20°C.

  • Buctopamine Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

    • Bring to volume with 50:50 methanol/water.

    • This solution will be used for creating calibration standards.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol.

  • This compound IS Spiking Solution (100 ng/mL):

    • Perform a serial dilution of the IS Stock Solution in 50:50 methanol/water to achieve a final concentration that yields a robust and stable signal in the mass spectrometer. A concentration of 100 ng/mL is a typical starting point. This solution will be added to all samples.

Protocol 2: Preparation of Calibration Curve Standards

Calibration standards are prepared by spiking a blank matrix (e.g., plasma, tissue homogenate) with the Buctopamine Working Stock Solution.

  • Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1 to Cal 8).

  • Add the appropriate volume of the 10 µg/mL Buctopamine Working Stock Solution to each tube as detailed in Table 1.

  • Add blank matrix to bring the total volume to 100 µL in each tube.

  • Add a constant volume (e.g., 10 µL) of the 100 ng/mL this compound IS Spiking Solution to every tube (except the double blank).[5][7]

  • Vortex each tube briefly. The standards are now ready for extraction.

Table 1: Preparation of Calibration Curve Standards

Standard ID Buctopamine Working Stock (10 µg/mL) Volume (µL) Blank Matrix Volume (µL) Final Concentration (ng/mL)
Double Blank 0 100 0
Blank (zero) 0 100 0
Cal 1 0.5 99.5 0.5
Cal 2 1 99 1.0
Cal 3 5 95 5.0
Cal 4 10 90 10.0
Cal 5 25 75 25.0
Cal 6 50 50 50.0
Cal 7 100 0 100.0
Cal 8 200 (from 10x stock) 200.0

Note: A constant volume of Internal Standard Spiking Solution is added to all standards except the "Double Blank".

Protocol 3: Sample Preparation (Protein Precipitation)

This protocol is a general example for biological fluids like plasma or serum.[5]

  • To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add the pre-determined volume of the IS Spiking Solution (e.g., 10 µL).

  • Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.[7]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final extract to autosampler vials for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrumentation used.

Table 2: Example LC-MS/MS Parameters

Parameter Setting
LC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate
MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 250°C
Buctopamine MRM Q1: [M+H]+ → Q3: [fragment ion]+ (e.g., 292.2 → 107.1)
This compound MRM Q1: [M+H]+ → Q3: [fragment ion]+ (e.g., 301.2 → 116.1)

Note: MRM transitions must be empirically determined on the specific mass spectrometer.

Protocol 5: Data Processing and Calibration Curve Construction
  • Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions for both Buctopamine and this compound in all samples.[5]

  • Ratio Calculation: Calculate the peak area ratio (Buctopamine Area / this compound Area) for each calibration standard.[7]

  • Curve Generation: Plot the Peak Area Ratio (y-axis) against the known concentration of Buctopamine (x-axis).

  • Linear Regression: Perform a linear regression analysis on the plotted points. A weighting factor, typically 1/x or 1/x², is often applied to ensure better accuracy at the lower end of the calibration range.[5]

  • Concentration Determination: Use the resulting regression equation (y = mx + c) to calculate the concentration of Buctopamine in unknown samples based on their measured peak area ratios.

Data Presentation

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Buctopamine Peak Area This compound Peak Area Peak Area Ratio (Analyte/IS)
0.5 5,150 1,015,000 0.0051
1.0 10,300 1,021,000 0.0101
5.0 52,100 1,030,000 0.0506
10.0 105,000 1,025,000 0.1024
25.0 258,000 1,010,000 0.2554
50.0 512,000 1,018,000 0.5030
100.0 1,035,000 1,020,000 1.0147

| 200.0 | 2,090,000 | 1,032,000 | 2.0252 |

Table 4: Calibration Curve Performance Summary

Parameter Value
Linear Range 0.5 - 200.0 ng/mL
Regression Equation y = 0.0101x + 0.0002
Weighting 1/x

| Correlation Coefficient (r²) | > 0.998 |

Visualizations

G cluster_prep 1. Solution & Standard Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Stock Prepare Analyte & IS Stock Solutions Working Create Working & Spiking Solutions Stock->Working Cal_Standards Serially Dilute to Create Calibration Standards Working->Cal_Standards Spike Spike Samples & Calibrators with IS Cal_Standards->Spike Extract Protein Precipitation & Extraction Spike->Extract Recon Evaporate & Reconstitute Extract->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Integrate Integrate Peak Areas (Analyte & IS) LCMS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot Regress Perform Weighted Linear Regression Plot->Regress Quant Quantify Unknowns Regress->Quant

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_input Sample Variability cluster_no_is Without Internal Standard cluster_with_is With Internal Standard (IS) V1 Sample 1 (e.g., 10% loss) NIS1 Analyte Signal: 900 V1->NIS1 WIS1 Analyte: 900 IS: 900 Ratio: 1.0 V1->WIS1 V2 Sample 2 (e.g., No loss) NIS2 Analyte Signal: 1000 V2->NIS2 WIS2 Analyte: 1000 IS: 1000 Ratio: 1.0 V2->WIS2 V3 Sample 3 (e.g., 5% ion suppression) NIS3 Analyte Signal: 950 V3->NIS3 WIS3 Analyte: 950 IS: 950 Ratio: 1.0 V3->WIS3 Result1 Inaccurate Result NIS1->Result1 NIS2->Result1 NIS3->Result1 Result2 Accurate Result WIS1->Result2 WIS2->Result2 WIS3->Result2

Caption: Logic of correcting for experimental variability with an internal standard.

References

Application Note: Analysis of Buctopamine-d9 by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buctopamine is a beta-adrenergic agonist used to increase lean muscle mass in livestock. For quantitative analysis of Buctopamine in various matrices, a stable isotope-labeled internal standard, such as Buctopamine-d9, is crucial for accurate and precise measurements, typically by liquid chromatography-mass spectrometry (LC-MS). This application note provides a recommended liquid chromatography method for the separation of this compound, based on established methods for the structurally similar compound, Ractopamine (B1197949).

Quantitative Data Summary

The following table summarizes a recommended set of liquid chromatography conditions for the analysis of this compound. These conditions are based on methods developed for the related compound Ractopamine and should provide a good starting point for method development and validation.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., Kromasil C18)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Mass Spectrometer (for quantification) or UV Detector (for preliminary work)

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using the recommended liquid chromatography conditions.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (for standard preparation)

  • Sample vials

2. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standard solutions at desired concentrations by serial dilution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. LC System Preparation

  • Set up the HPLC or UHPLC system with the C18 column.

  • Prepare the mobile phases:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Purge the system with each mobile phase to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 0.4 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 40 °C.

4. Chromatographic Analysis

  • Inject 5 µL of the standard solution or sample.

  • Run the gradient program as follows:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% B to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Monitor the elution of this compound using a mass spectrometer or a UV detector. If using a UV detector, a wavelength of 284 nm can be considered based on methods for similar compounds.[1]

5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • For quantitative analysis using an internal standard method, the peak area of this compound will be used to normalize the peak area of the target analyte (Buctopamine).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using liquid chromatography.

This compound Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection LC_System LC System Setup LC_System->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Parameters for Buctopamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buctopamine-d9 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Buctopamine and this compound?

A1: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined empirically by infusing a standard solution of Buctopamine and this compound into the mass spectrometer. However, based on data from the closely related compound Ractopamine and its deuterated internal standard, the following transitions can be used as a starting point for method development. Buctopamine and Ractopamine are isomers, and their fragmentation patterns are expected to be very similar.

Table 1: Suggested Starting MRM Transitions for Buctopamine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Fragment
Buctopamine302.2284.2[M+H-H₂O]⁺
164.2[M+H-C₈H₁₀O₂]⁺
121.2[C₈H₉O]⁺
This compound311.2293.2[M+H-H₂O]⁺
173.2[M+H-C₈H₁₀O₂]⁺ (assuming deuteration on the butyl chain)
121.2[C₈H₉O]⁺ (assuming no deuteration on this fragment)

Note: The exact m/z of the this compound fragments will depend on the location of the deuterium (B1214612) labels.

Q2: I am observing a poor signal for this compound. What are the possible causes and solutions?

A2: Poor signal intensity for the internal standard can compromise the accuracy of your quantitative analysis. Here are some common causes and troubleshooting steps:

  • Suboptimal Ionization Parameters: The electrospray ionization (ESI) source parameters may not be optimized for this compound.

    • Solution: Infuse a standard solution of this compound and optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

  • In-source Fragmentation: Buctopamine, as a beta-adrenergic agonist, can be susceptible to in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer.[1] This can lead to a decreased abundance of the intended precursor ion.

    • Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of analytes with acidic or basic functional groups. Buctopamine has phenolic hydroxyl groups and a secondary amine, with an estimated pKa around 9-10 for the amine.

    • Solution: For positive ion mode, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will promote protonation of the secondary amine, enhancing signal intensity.

  • Matrix Effects: Components of the sample matrix can suppress the ionization of this compound.

    • Solution: Improve sample preparation to remove interfering matrix components. You can also assess matrix effects by comparing the signal of the internal standard in a neat solution versus a post-extraction spiked matrix sample.

Q3: My Buctopamine and this compound peaks are separating chromatographically. Why is this happening and how can I fix it?

A3: Chromatographic separation of an analyte and its deuterated internal standard is a known phenomenon that can lead to inaccurate quantification due to differential matrix effects.

  • Cause: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time on the analytical column.

  • Solution:

    • Optimize Chromatography: Adjust the gradient profile or mobile phase composition to achieve co-elution.

    • Use a Shorter Column: A shorter column with a faster gradient may reduce the observed separation.

    • Consider the Deuteration Site: If possible, use an internal standard where the deuterium labels are on a part of the molecule that does not significantly interact with the stationary phase.

Troubleshooting Guides

Issue 1: High Background Noise or Interferences

High background noise can negatively impact the signal-to-noise ratio and the limit of detection.

Table 2: Troubleshooting High Background Noise

Potential CauseTroubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity solvents and additives.
Dirty Ion Source Clean the ion source components, including the capillary, skimmer, and lens.
Matrix Interferences Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Co-eluting Contaminants Optimize the chromatographic method to separate the analytes from interfering compounds.
Issue 2: Inconsistent or Irreproducible Results

Lack of reproducibility can stem from various factors throughout the analytical workflow.

Table 3: Troubleshooting Irreproducible Results

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Use automated liquid handlers if available.
Variable Injection Volume Check the autosampler for proper function and ensure there are no air bubbles in the syringe.
Fluctuating Instrument Performance Perform regular system suitability tests to monitor instrument performance. Check for leaks in the LC system.
Degradation of Analyte or Internal Standard Prepare fresh stock and working solutions. Investigate the stability of the compounds in the sample matrix and autosampler.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters
  • Prepare Standard Solutions: Prepare individual solutions of Buctopamine and this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 µg/mL.

  • Direct Infusion: Infuse each solution separately into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Optimize Precursor Ion: In full scan mode, identify the [M+H]⁺ ion for both compounds.

  • Optimize Product Ions: Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.

  • Optimize Collision Energy: For each MRM transition, vary the collision energy to find the value that produces the maximum product ion intensity.

  • Optimize Fragmentor/Cone Voltage: Adjust the fragmentor or cone voltage to maximize the precursor ion signal while minimizing in-source fragmentation.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add this compound sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data troubleshooting_logic cluster_source Ion Source Optimization cluster_mobile_phase Mobile Phase Check cluster_sample_prep Sample Prep Evaluation start Poor Signal Intensity check_source Check Ion Source Parameters start->check_source check_mobile_phase Check Mobile Phase start->check_mobile_phase check_sample_prep Review Sample Preparation start->check_sample_prep optimize_voltages Optimize Capillary/Cone Voltage check_source->optimize_voltages optimize_gases Optimize Gas Flows/Temperatures check_source->optimize_gases check_ph Verify pH check_mobile_phase->check_ph fresh_solvents Prepare Fresh Solvents check_mobile_phase->fresh_solvents matrix_effects Assess Matrix Effects check_sample_prep->matrix_effects improve_cleanup Improve Cleanup Protocol check_sample_prep->improve_cleanup

References

Technical Support Center: Troubleshooting Poor Peak Shape of Buctopamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buctopamine-d9 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during liquid chromatography-mass spectrometry (LC-MS) experiments that can lead to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound?

The most prevalent peak shape issues for basic compounds like this compound are peak tailing, peak fronting, and split peaks. These distortions from the ideal symmetrical Gaussian shape can compromise the accuracy of integration, reduce resolution between analytes, and negatively impact overall data quality.

Q2: Why is good peak shape particularly important for deuterated standards like this compound?

For quantitative analyses using an internal standard method, it is crucial that the deuterated standard (this compound) and the native analyte (Buctopamine) have symmetrical and, ideally, co-eluting peaks. Poor peak shape can lead to inaccurate and imprecise quantification due to differential responses to matrix effects and integration errors.[1] While deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, significant peak shape distortion can exacerbate this separation and lead to unreliable results.[2]

Q3: What are the key chemical properties of Buctopamine that influence its chromatographic behavior?

Buctopamine is a basic compound containing secondary amine and phenolic hydroxyl groups. Its behavior in reversed-phase chromatography is highly dependent on the mobile phase pH due to the ionization of these functional groups. Understanding its pKa (predicted to be around 9-10 for the amine group) and logP is crucial for method development.

PropertyPredicted ValueSignificance in LC-MS
pKa ~9-10 (amine)Dictates the ionization state of the molecule at a given pH. To ensure a single ionic form and minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa.
logP ~2.5 - 3.0Indicates its relative hydrophobicity. This value helps in selecting the appropriate starting mobile phase composition and gradient profile in reversed-phase chromatography.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a frequent challenge when analyzing basic compounds like this compound.

Root Causes and Solutions:

CauseSolutionExperimental Protocol
Secondary Interactions with Silanols The positively charged amine group of this compound can interact with negatively charged residual silanol (B1196071) groups on silica-based C18 columns. This secondary interaction leads to peak tailing. To mitigate this, use a mobile phase with a low pH to protonate the silanols, or add a competitive base.Mobile Phase pH Adjustment: Prepare a mobile phase with an acidic modifier. Start with 0.1% formic acid in both the aqueous and organic phases. If tailing persists, consider using a buffer like 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid to maintain a consistent low pH.
Column Choice Not all C18 columns are suitable for basic compounds. Columns that are not well end-capped will have more accessible silanol groups.Column Selection: Employ a modern, high-purity, end-capped C18 column or a column with a stationary phase designed for polar and basic compounds (e.g., embedded polar group).
Metal Contamination Trace metals in the sample, mobile phase, or from the LC system components can chelate with this compound, causing tailing.System and Sample Cleanliness: Use high-purity solvents and reagents. If metal contamination is suspected, passivating the LC system with a chelating agent may be necessary. Ensure sample extracts are clean.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.Dilution Series: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If peak shape improves with dilution, the original sample was overloaded.

Troubleshooting Workflow for Peak Tailing

A logical workflow for troubleshooting peak tailing.
Issue 2: Peak Fronting

Peak fronting, where the initial part of the peak is broader than the latter part, is less common for basic compounds but can indicate specific problems.

Root Causes and Solutions:

CauseSolutionExperimental Protocol
Sample Overload Injecting a sample concentration that is too high can lead to saturation of the stationary phase, causing some molecules to elute earlier.Dilution Series: As with peak tailing, perform a dilution series of the sample to see if the peak shape improves at lower concentrations.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte may travel through the beginning of the column too quickly, leading to a broad front.Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Collapse A void at the head of the column, which can be caused by operating at a high pH or pressure shocks, can lead to a distorted flow path and peak fronting.Column Inspection and Replacement: If column collapse is suspected, reversing and flushing the column (if permitted by the manufacturer) may sometimes help. However, replacement of the column is often necessary.

Troubleshooting Workflow for Peak Fronting

A logical workflow for troubleshooting peak fronting.
Issue 3: Split Peaks

Split or shouldered peaks suggest that the analyte is experiencing two different retention pathways through the column.

Root Causes and Solutions:

CauseSolutionExperimental Protocol
Partially Blocked Column Frit Particulates from the sample or mobile phase can clog the inlet frit of the column, creating an uneven flow path.Column Flushing and In-line Filter: Reverse flush the column (if the manufacturer allows). To prevent future issues, filter all samples and mobile phases, and consider using an in-line filter before the analytical column.
Column Void A void or channel in the column packing can cause the sample band to split as it enters the column.Column Replacement: A column with a significant void typically needs to be replaced.
Sample Solvent Effect Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause the analyte to precipitate or behave erratically upon injection.Solvent Optimization: Ensure the sample solvent is miscible with the mobile phase and is of similar or weaker strength than the initial mobile phase.
Co-elution with an Isomer or Impurity A shoulder on the main peak may indicate the presence of a closely eluting compound.Method Optimization: Adjust the gradient slope (make it shallower) to improve separation. Alternatively, try a column with a different selectivity (e.g., a phenyl-hexyl phase).

Experimental Protocols

General LC-MS/MS Method for Beta-Agonist Analysis

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions: The specific precursor and product ions for this compound would need to be determined by infusion. Based on the structure of Buctopamine, the precursor ion would be [M+H]+. Fragmentation would likely occur at the benzylic position and around the amine group.

Sample Preparation from Biological Matrices (e.g., Urine)

This protocol is a general procedure for the extraction of beta-agonists from urine.

  • To 1 mL of urine, add an appropriate amount of this compound internal standard.

  • Add 1 mL of acetate (B1210297) buffer (pH 5.2) and an aliquot of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

  • Incubate the mixture at 37 °C for at least 4 hours or overnight.

  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed sample.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the analytes with a solution of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

By systematically addressing these common issues, researchers can improve the peak shape of this compound, leading to more accurate and reliable quantitative results.

References

Technical Support Center: Purity Assessment of Buctopamine-d9 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a Buctopamine-d9 standard. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key aspects of purity assessment for a this compound standard?

A1: The purity assessment of a this compound standard involves two critical components:

  • Chemical Purity: This determines the percentage of the this compound compound present relative to any non-isotopically labeled impurities. These impurities can be starting materials, byproducts from the synthesis, or degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for assessing chemical purity.[1][2]

  • Isotopic Purity (Isotopic Enrichment): This measures the percentage of the Buctopamine molecule that is deuterated to the desired level (d9) relative to molecules with fewer deuterium (B1214612) atoms (d0 to d8). This is crucial for applications where this compound is used as an internal standard in quantitative mass spectrometry.[3][4] Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques for determining isotopic purity.

Q2: Why is it important to assess both chemical and isotopic purity?

A2: Both chemical and isotopic purity are vital for the accurate and reliable use of a this compound standard, especially in quantitative analyses.

  • Chemical impurities can interfere with the analytical method, leading to inaccurate quantification of the target analyte.

  • Low isotopic purity means a higher proportion of unlabeled or partially labeled molecules. The presence of the unlabeled (d0) form of Buctopamine in the d9 standard can lead to an overestimation of the analyte concentration in a sample when used as an internal standard in isotope dilution mass spectrometry.

Q3: What are the common potential impurities in a Buctopamine standard?

A3: Based on the synthesis of the analogous compound Ractopamine, potential process-related impurities for Buctopamine could include:

  • Deoxy-buctopamine: Formed during a hydrogenation step in the synthesis.

  • O-methyl-buctopamine: Can be formed in the presence of methanol (B129727) under acidic conditions.

  • Unreacted starting materials or reagents from the synthesis process.

Troubleshooting Guides

HPLC-UV Analysis for Chemical Purity

Issue: Poor peak shape or resolution.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the mobile phase by adjusting the solvent ratio or pH. For compounds like Buctopamine, a reversed-phase method with a C18 column is common.
Column degradation Flush the column with a strong solvent or replace it if it's old or has been used extensively.
Sample overload Reduce the injection volume or the concentration of the sample.

Issue: Unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Contamination Ensure all solvents, vials, and equipment are clean. Run a blank injection to check for system contamination.
Presence of impurities Identify the unexpected peaks by comparing the retention times with known potential impurities or by using a mass spectrometer detector (LC-MS).
Sample degradation Prepare fresh samples and store them properly (e.g., at low temperatures and protected from light).
LC-MS Analysis for Isotopic Purity

Issue: Inaccurate isotopic purity calculation.

Possible Cause Troubleshooting Step
Poor instrument resolution Use a high-resolution mass spectrometer (HR-MS) to accurately resolve the isotopic peaks of the different deuterated forms of Buctopamine.
In-source fragmentation or H/D exchange Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation and the potential for hydrogen-deuterium exchange. Infuse the standard directly to assess its stability in the ion source.
Co-eluting interferences Optimize the chromatographic separation to ensure that no other compounds are co-eluting with the this compound peak.

Issue: Signal from unlabeled analyte (d0) detected in the this compound standard.

Possible Cause Troubleshooting Step
Low isotopic enrichment of the standard Verify the isotopic purity specified in the Certificate of Analysis. If the purity is insufficient for the application, a new, higher-purity standard may be required.
Cross-contribution from a high concentration analyte sample In a quantitative assay, assess the contribution of the unlabeled analyte to the signal of the deuterated internal standard by analyzing a sample containing the unlabeled analyte at its upper limit of quantification without the internal standard.
Quantitative NMR (qNMR) for Purity Assessment

Issue: Inaccurate quantification of purity.

Possible Cause Troubleshooting Step
Incorrectly weighed standard or sample Use a calibrated microbalance and ensure accurate weighing of both the internal standard and the this compound sample.
Overlapping signals Select an internal standard with signals that do not overlap with the signals of this compound. Choose specific, well-resolved signals of both the analyte and the internal standard for integration.
Improper relaxation delay Set a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of all relevant nuclei for accurate integration.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of the this compound standard by separating it from potential non-deuterated impurities.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution at a concentration of about 0.1 mg/mL.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at the wavelength of maximum absorbance for Buctopamine (e.g., around 280 nm).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the chemical purity as the percentage of the area of the main this compound peak relative to the total area of all peaks.

    Chemical Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Assessment of Isotopic Purity by LC-MS

Objective: To determine the isotopic enrichment of the this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound standard (e.g., 1 µg/mL) in a solvent compatible with LC-MS analysis (e.g., methanol/water mixture).

  • LC-MS Analysis:

    • LC System: An HPLC or UHPLC system.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan mode to observe the isotopic distribution.

  • Data Analysis:

    • Acquire the mass spectrum of the this compound standard.

    • Identify the peaks corresponding to the different isotopologues (d0 to d9).

    • Calculate the isotopic purity by comparing the intensity of the d9 peak to the sum of the intensities of all isotopologue peaks.

    Isotopic Purity (%) = (Intensity of d9 Peak / Sum of Intensities of d0 to d9 Peaks) x 100

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the this compound standard using an internal standard of known purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1H NMR experiment.

    • Parameters: Ensure quantitative parameters are set, including a long relaxation delay (e.g., 30-60 seconds) and a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Isample / Istd) x (Nstd / Nsample) x (MWsample / MWstd) x (Wstd / Wsample) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • sample refers to this compound and std refers to the internal standard.

Data Presentation

Table 1: Summary of Purity Assessment Results for this compound Standard (Example)

Analytical Method Parameter Assessed Result Acceptance Criteria
HPLC-UVChemical Purity99.5%≥ 98.0%
LC-MSIsotopic Purity (d9)99.2%≥ 99.0%
qNMRAbsolute Purity99.3%≥ 98.0%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Evaluation prep This compound Standard sol Dissolve in appropriate solvent prep->sol hplc HPLC-UV Analysis sol->hplc Chemical Purity lcms LC-MS Analysis sol->lcms Isotopic Purity qnmr qNMR Analysis sol->qnmr Absolute Purity chem_res Chemical Purity Result hplc->chem_res iso_res Isotopic Purity Result lcms->iso_res abs_res Absolute Purity Result qnmr->abs_res final_report Final Purity Report chem_res->final_report iso_res->final_report abs_res->final_report

Caption: Workflow for the comprehensive purity assessment of a this compound standard.

Troubleshooting_Logic cluster_chem Chemical Purity (HPLC) cluster_iso Isotopic Purity (LC-MS) start Inaccurate Purity Result q1 Unexpected Peaks? start->q1 q3 Inaccurate Isotope Ratio? start->q3 a1_yes Check for contamination or degradation q1->a1_yes Yes a1_no Poor peak shape? q1->a1_no No a2_yes Optimize mobile phase or change column a1_no->a2_yes Yes a3_yes Check instrument resolution and source parameters q3->a3_yes Yes a3_no d0 signal present? q3->a3_no No a4_yes Verify standard's CoA or check for cross-contribution a3_no->a4_yes Yes

Caption: Troubleshooting logic for common issues in purity analysis.

References

Technical Support Center: Buctopamine-d9 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buctopamine-d9 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical testing?

This compound is a deuterated form of Buctopamine, a beta-adrenergic agonist. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard. Due to its similar chemical and physical properties to the non-deuterated analyte (Buctopamine), it co-elutes and experiences similar matrix effects and ionization suppression. This allows for more accurate and precise quantification of Buctopamine in complex matrices.

Q2: What are the most common sources of interference in this compound analysis?

The most prevalent interferences in the LC-MS/MS analysis of this compound include:

  • Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal. Phospholipids are a significant cause of matrix effects, especially in tissue samples like liver.[1][2]

  • Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound or its fragments can be mistakenly detected, leading to inaccurate results.

  • Cross-talk from Unlabeled Buctopamine: In samples with high concentrations of unlabeled Buctopamine, the isotopic contribution from the natural abundance of heavy isotopes in the unlabeled compound can potentially interfere with the signal of the deuterated internal standard.

  • Contamination: Contamination from various sources such as laboratory glassware, solvents, or previous samples can introduce interfering peaks or elevate the background noise.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume. 2. Dilute the sample. 3. Ensure the sample concentration is within the linear range of the method.
Contamination of the Column or Guard Column 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column. 3. As a last resort, replace the analytical column.[4]
Inappropriate Injection Solvent 1. The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing.
Secondary Interactions with the Column 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Consider a different column chemistry that is less prone to secondary interactions with your analyte.
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents 1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily.[3]
Dirty Ion Source 1. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. A dirty ion source can lead to inconsistent ionization.
Matrix Effects 1. Improve sample preparation to remove more matrix components (see Experimental Protocols section). 2. Optimize chromatographic separation to better resolve the analyte from interfering matrix components.
Leaks in the LC System 1. Check for any leaks in the pump, autosampler, and column connections. Leaks can introduce air and cause pressure fluctuations, leading to baseline noise.
Issue 3: Inaccurate Quantification (High Variability or Bias)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) 1. Mitigation: The primary role of this compound is to compensate for these effects. Ensure it is added to all standards, quality controls, and samples at a consistent concentration. 2. Reduction: Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is often effective.
Isobaric Interference 1. Confirmation: Check for co-eluting peaks in the chromatograms of blank matrix samples. 2. Resolution: Modify the chromatographic method (e.g., change the gradient, use a different column) to separate the interfering compound from this compound. 3. Alternative MRM Transitions: If separation is not possible, select alternative, more specific MRM transitions for this compound that are not shared by the interfering compound.
Cross-talk from Unlabeled Analyte 1. Assessment: Analyze a high-concentration standard of unlabeled Buctopamine and monitor the MRM transition for this compound. A small signal may be observed due to natural isotope abundance. 2. Correction: If significant, a mathematical correction can be applied, or the concentration of the internal standard can be increased to minimize the relative contribution of the cross-talk.
Improper Calibration Curve 1. Ensure the calibration curve covers the expected concentration range of the samples. 2. Use a sufficient number of calibration points and an appropriate weighting factor for the regression.

Experimental Protocols

Protocol 1: Sample Preparation for Buctopamine Analysis in Liver Tissue

This protocol is adapted from established methods for the extraction of similar compounds from challenging matrices.

  • Homogenization: Homogenize 5 grams of liver tissue.

  • Extraction:

    • Add 20 mL of methanol (B129727) to the homogenized sample in a 50 mL centrifuge tube.

    • Vortex for 10 seconds and shake for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 20 mL of methanol.

    • Combine the supernatants.

  • Internal Standard Spiking: Add a known concentration of this compound to the combined supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis PRiME MCX SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a solution of 2% formic acid in water, followed by methanol to remove interfering substances.

    • Elute the analyte and internal standard with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for Buctopamine Analysis

The following are typical starting parameters. Method optimization is crucial for achieving the best performance.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument

Multiple Reaction Monitoring (MRM) Transitions:

Note: Specific MRM transitions for this compound are not publicly available in the provided search results. The following table provides a template with hypothetical values for illustrative purposes. Users must determine the optimal transitions for their specific instrument and standards.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Buctopamine[To be determined][To be determined][To be determined]
This compound [To be determined][To be determined][To be determined]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (e.g., Liver Tissue) extraction 2. Extraction (Methanol) homogenization->extraction is_spike 3. Internal Standard Spiking (this compound) extraction->is_spike spe 4. Solid-Phase Extraction (Cleanup) is_spike->spe evap_recon 5. Evaporation & Reconstitution spe->evap_recon lcms 6. LC-MS/MS Analysis evap_recon->lcms data_proc 7. Data Processing (Quantification) lcms->data_proc

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_matrix Matrix Effects cluster_isobaric Isobaric Interference cluster_crosstalk Cross-talk start Inaccurate Quantification check_is Consistent IS Response? start->check_is improve_cleanup Improve Sample Cleanup (SPE) check_is->improve_cleanup No check_blank Interference in Blank Matrix? check_is->check_blank Yes modify_chrom Modify Chromatography check_blank->modify_chrom Yes check_high_std Signal in High Unlabeled Std? check_blank->check_high_std No alt_mrm Use Alternative MRM modify_chrom->alt_mrm correct_data Apply Correction Factor check_high_std->correct_data Yes

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Adjusting for Isotopic Crosstalk with Buctopamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buctopamine and its deuterated internal standard, Buctopamine-d9. The following information will help you understand, identify, and correct for isotopic crosstalk in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern when using this compound?

A1: Isotopic crosstalk refers to the signal interference between an analyte and its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. This occurs because naturally occurring heavy isotopes in the unlabeled analyte (Buctopamine) can contribute to the mass-to-charge ratio (m/z) signal of the SIL-IS (this compound).

For Buctopamine (C18H23NO3), the presence of naturally abundant isotopes like Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) means that a small fraction of Buctopamine molecules will have a mass that is one, two, or more units higher than its monoisotopic mass. If the mass difference between Buctopamine and this compound is not large enough, these heavier isotopes of Buctopamine can be mistakenly detected as the deuterated internal standard, leading to inaccurate quantification.

Q2: How can I predict the extent of isotopic crosstalk between Buctopamine and this compound?

A2: The potential for isotopic crosstalk can be predicted by examining the theoretical isotopic distribution of Buctopamine. By calculating the relative abundance of isotopes at M+1, M+2, M+3, etc., you can determine the percentage of the Buctopamine signal that might overlap with the this compound signal. The following tables summarize the theoretical isotopic abundances for Buctopamine and this compound.

Q3: What are the primary indicators of significant isotopic crosstalk in my data?

A3: Several indicators may suggest that isotopic crosstalk is affecting your results:

  • Non-linear calibration curves: Especially at the high end of the calibration range, the response of the internal standard may increase disproportionately.

  • Inaccurate quality control (QC) samples: QC samples, particularly at high concentrations, may show a positive bias.

  • Presence of a signal for the internal standard in analyte-only samples: When a high concentration of unlabeled Buctopamine is injected without the internal standard, a signal may be observed at the m/z of this compound.

  • Poor assay precision and accuracy: Uncorrected crosstalk can lead to unreliable and irreproducible results.

Q4: How can I minimize or correct for isotopic crosstalk?

A4: There are several strategies to address isotopic crosstalk:

  • Chromatographic Separation: If possible, achieve baseline separation of Buctopamine and this compound. However, this is often difficult due to their similar chemical properties.

  • Use of a Higher Mass-Labeled Standard: Employing an internal standard with a larger mass difference (e.g., ¹³C and ¹⁵N labeling in addition to deuterium) can shift its signal further from the analyte's isotopic cluster.

  • Mathematical Correction: A common and effective method is to apply a mathematical correction to the measured peak areas. This involves determining the contribution of the unlabeled analyte to the internal standard's signal and subtracting it.

  • Optimize Internal Standard Concentration: Using an appropriate concentration of the internal standard can help mitigate the relative impact of crosstalk from high-concentration analyte samples.

Data Presentation

The following tables present the theoretical isotopic distribution for Buctopamine and this compound, which is essential for understanding and correcting for isotopic crosstalk.

Table 1: Theoretical Isotopic Distribution of Buctopamine (C18H23NO3)

Mass OffsetMass (Da)Relative Abundance (%)
M301.1678100.00
M+1302.171120.24
M+2303.17452.28
M+3304.17790.17

Table 2: Theoretical Isotopic Distribution of this compound (C18H14D9NO3)

Mass OffsetMass (Da)Relative Abundance (%)
M310.2243100.00
M+1311.227720.37
M+2312.23102.31
M+3313.23440.18

Experimental Protocols

Protocol 1: Experimental Assessment of Isotopic Crosstalk

Objective: To experimentally determine the percentage of signal contribution from unlabeled Buctopamine to the this compound internal standard.

Methodology:

  • Prepare a High-Concentration Analyte Standard: Prepare a solution of unlabeled Buctopamine at the highest expected concentration in your study samples (e.g., the upper limit of quantification, ULOQ).

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration used in your analytical method.

  • LC-MS/MS Analysis:

    • Inject the high-concentration Buctopamine standard and acquire data, monitoring the mass transitions for both Buctopamine and this compound.

    • Inject the this compound solution and acquire data, monitoring the mass transitions for both Buctopamine and this compound.

  • Data Analysis:

    • In the chromatogram from the Buctopamine-only injection, measure the peak area at the retention time of Buctopamine for the this compound mass transition. This is the crosstalk signal.

    • Calculate the percentage of crosstalk by dividing the crosstalk signal area by the peak area of the Buctopamine transition in the same injection and multiplying by 100.

Protocol 2: Mathematical Correction for Isotopic Crosstalk

Objective: To apply a mathematical correction to compensate for the contribution of unlabeled Buctopamine to the internal standard signal.

Methodology:

  • Determine the Crosstalk Correction Factor (CF): From the experiment in Protocol 1, calculate the correction factor as: CF = (Area of this compound transition in Buctopamine-only sample) / (Area of Buctopamine transition in Buctopamine-only sample)

  • Apply the Correction to Experimental Samples: For each experimental sample, calculate the corrected peak area of the internal standard (IS_corrected) using the following equation: IS_corrected = IS_measured - (Analyte_measured * CF) Where:

    • IS_measured is the measured peak area of this compound.

    • Analyte_measured is the measured peak area of Buctopamine.

  • Quantification: Use the IS_corrected area for all subsequent calculations of analyte concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_analyte Prepare High-Concentration Buctopamine Standard inject_analyte Inject Buctopamine Standard prep_analyte->inject_analyte prep_is Prepare this compound Working Solution inject_is Inject this compound Solution prep_is->inject_is acquire_data Acquire Data for Both Analyte and IS Transitions inject_analyte->acquire_data inject_is->acquire_data measure_areas Measure Peak Areas acquire_data->measure_areas calculate_cf Calculate Crosstalk Correction Factor (CF) measure_areas->calculate_cf apply_correction Apply Correction to Experimental Samples calculate_cf->apply_correction

Caption: Experimental workflow for assessing and correcting isotopic crosstalk.

logical_relationship cluster_problem Problem Identification cluster_solution Correction Strategy cluster_outcome Desired Outcome A High Concentration of Buctopamine C Signal Overlap at This compound m/z A->C B Natural Isotopic Abundance (e.g., ¹³C) B->C D Experimentally Determine Crosstalk Contribution C->D leads to need for E Calculate Correction Factor (CF) D->E F Apply Mathematical Correction: IS_corrected = IS_measured - (Analyte_measured * CF) E->F G Accurate Quantification of Buctopamine F->G results in

Caption: Logical relationship for isotopic crosstalk correction.

Long-term storage and handling of Buctopamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of Butopamine-d9.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Butopamine-d9?

For optimal stability, Butopamine-d9 in its solid form should be stored at -20°C. Stock solutions of Butopamine-d9, typically prepared in a solvent like acetonitrile (B52724), should be stored at 4°C for short-term use and can be stored at -80°C for long-term stability, with studies showing stability for at least 6 months.

Q2: What are the best practices for preparing a stock solution of Butopamine-d9?

It is recommended to prepare stock solutions in an aprotic solvent such as acetonitrile or methanol (B129727). When preparing a stock solution, ensure the solid material has equilibrated to room temperature before opening the vial to prevent condensation. Use high-purity solvents and sonicate briefly if necessary to ensure complete dissolution.

Q3: My quantitative results are inconsistent when using Butopamine-d9 as an internal standard. What are the potential causes?

Inconsistent results can arise from several factors, including:

  • Lack of co-elution: The deuterated standard may have a slightly different retention time than the analyte.

  • Isotopic or chemical impurities: The internal standard may contain unlabeled analyte.

  • Isotopic exchange: Deuterium (B1214612) atoms may be replaced by hydrogen from the solvent or matrix.

  • Matrix effects: Ion suppression or enhancement can affect the analyte and internal standard differently.

Q4: How can I check for the presence of unlabeled Butopamine in my Butopamine-d9 standard?

To assess the contribution of the internal standard to the analyte signal, prepare a blank sample (a matrix sample with no analyte) and spike it with Butopamine-d9 at the concentration used in your assay. Analyze this sample by LC-MS/MS and monitor the mass transition for the unlabeled Butopamine. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for Butopamine.

Q5: What should I do if I observe chromatographic separation between Butopamine and Butopamine-d9?

A slight separation is a known phenomenon due to the deuterium isotope effect. To mitigate its impact on quantification, you can try adjusting the chromatographic method, such as modifying the mobile phase composition, gradient, or temperature to improve co-elution.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity
Potential Cause Troubleshooting Step
Degradation of Butopamine-d9 Ensure proper storage conditions have been maintained. Prepare a fresh stock solution from solid material.
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of matrix components. Optimize the sample preparation method to better remove interferences.
Suboptimal LC-MS/MS Conditions Optimize MS parameters (e.g., collision energy, ion source settings) for Butopamine-d9. Ensure the mobile phase is compatible and of high quality.
Issue 2: Inaccurate Quantification
Potential Cause Troubleshooting Step
Isotopic Exchange (H/D Exchange) Avoid highly acidic or basic conditions during sample preparation and in the mobile phase. Prepare stock solutions in aprotic solvents and minimize the time the standard spends in aqueous solutions.
Differential Matrix Effects Evaluate matrix effects by comparing the response of Butopamine-d9 in a neat solution versus a post-extraction spiked blank matrix. If significant differences are observed, further optimization of the sample cleanup is necessary.
Incorrect Stock Solution Concentration Verify the initial weight of the solid material and the volume of the solvent used. If possible, compare with a previously validated stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for Butopamine-d9

Form Storage Temperature Solvent Duration
Solid-20°CN/ALong-term
Solution4°CAcetonitrileShort-term
Solution-80°CAcetonitrile/MethanolLong-term (≥ 6 months)

Table 2: Example LC-MS/MS Parameters for Beta-Agonist Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Protocols

Protocol: Quantification of Butopamine in Biological Samples using Butopamine-d9 Internal Standard

This protocol provides a general framework for the analysis of Butopamine in samples like urine or plasma.

1. Sample Preparation

  • Enzymatic Hydrolysis (for conjugated forms):

    • To 1 mL of the biological sample (e.g., urine), add 10 µL of Butopamine-d9 internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 1 mL of acetate (B1210297) buffer (pH 5.2) and 20 µL of β-glucuronidase/arylsulfatase.

    • Incubate the mixture at 37°C for at least 4 hours (or overnight).

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

    • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Use the parameters outlined in Table 2, with specific mass transitions for Butopamine and Butopamine-d9.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Spike with Butopamine-d9 sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Caption: Experimental workflow for Butopamine analysis.

troubleshooting_logic cluster_solutions start Inconsistent Quantitative Results coelution Check for Analyte/ IS Co-elution start->coelution purity Verify Isotopic & Chemical Purity start->purity exchange Investigate Isotopic (H/D) Exchange start->exchange matrix Assess for Matrix Effects start->matrix sol_coelution Adjust Chromatography coelution->sol_coelution sol_purity Consult CoA / New Standard purity->sol_purity sol_exchange Modify pH / Solvents exchange->sol_exchange sol_matrix Optimize Sample Prep matrix->sol_matrix

Caption: Troubleshooting logic for inconsistent results.

Validation & Comparative

Method Validation for Buctopamine Analysis: A Comparative Guide to Using Buctopamine-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic compounds like buctopamine is critical for both regulatory compliance and research purposes. This guide provides a comparative overview of method validation for buctopamine analysis, with a focus on the use of Buctopamine-d9 as an internal standard. The information is based on established methodologies for the analysis of related beta-agonists, providing a framework for the validation of buctopamine quantification.

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, isotopically labeled internal standards, such as this compound, are the gold standard. These standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both behave similarly during sample preparation and analysis. This minimizes variations due to sample extraction and ionization, leading to more accurate and precise results.

Comparative Performance of Analytical Methods

The following tables summarize the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of beta-agonists, including buctopamine and the closely related compound ractopamine (B1197949). While a specific validation study for buctopamine using this compound was not identified in the available literature, the data presented for similar analytes and their deuterated internal standards provide a strong benchmark for expected performance.

Table 1: Performance Comparison of LC-MS/MS Methods for Beta-Agonist Analysis

Analyte/Internal StandardMatrixLOQ (µg/kg)Recovery (%)Linearity (R²)Reference
26 β-agonists (incl. Buctopamine)Swine Feed10Not SpecifiedNot Specified[1]
26 β-agonists (incl. Buctopamine)Swine Hair25Not SpecifiedNot Specified[1]
Ractopamine/Ractopamine-d6Bovine, Swine, Turkey Tissues< 0.25x MRL*79.0 - 100.0Not Specified[2]
Ractopamine/Ractopamine-d5Bovine and Swine Muscle0.03~95Not Specified[3][4]
Clenbuterol (B1669167)/Clenbuterol-d9Bovine and Swine Muscle0.22~95Not Specified
Salbutamol (B1663637)/Salbutamol-d6Bovine and Swine Muscle5.8~95Not Specified
Clenbuterol, Ractopamine, SalbutamolMeat Products0.0580 - 100>0.99

*MRL: Maximum Residue Limit

Table 2: Validation Parameters for a Multi-Residue Beta-Agonist Analysis

ParameterPerformance
Linearity Correlation coefficient (R²) ≥ 0.9928 over the range of 0.1–50 µg/L.
Limits of Detection (LOD) 0.01–0.11 µg/kg
Limits of Quantification (LOQ) 0.04–0.38 µg/kg
Accuracy (Recovery) 61.35% – 115.93% in various livestock meats.
Precision (RSD) Intraday and interday Relative Standard Deviations (RSDs) less than 10%.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of beta-agonists in animal tissues using LC-MS/MS with a deuterated internal standard.

Sample Preparation
  • Homogenization: Weigh 5 grams of the tissue sample and homogenize.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., this compound) to the homogenized sample.

  • Extraction: Extract the analytes and internal standard from the matrix using an appropriate solvent, such as methanol (B129727) or a buffer solution.

  • Enzymatic Hydrolysis (Optional): For the analysis of total beta-agonist content (parent compound and its conjugates), an enzymatic hydrolysis step using β-glucuronidase can be included.

  • Purification: Clean up the extract using solid-phase extraction (SPE) to remove matrix interferences. A mixed-mode cation exchange SPE cartridge is often used for this purpose.

  • Reconstitution: Evaporate the purified extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph. The separation is typically performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for both the analyte (buctopamine) and the internal standard (this compound) in multiple reaction monitoring (MRM) mode.

Visualizing the Workflow and Principles

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Tissue Homogenization B Spiking with this compound A->B C Solvent Extraction B->C D Solid-Phase Extraction (SPE) Cleanup C->D E Final Extract D->E F LC Separation E->F G MS/MS Detection F->G H Data Quantification G->H

Caption: A generalized workflow for the analysis of buctopamine in tissue samples.

Internal_Standard_Principle cluster_process Analytical Process Analyte Buctopamine Extraction Sample Preparation Analyte->Extraction IS This compound IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Ratio (Analyte/IS) Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

The Gold Standard in Bioanalysis: A Comparative Guide to Buctopamine-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of buctopamine, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Buctopamine-d9, a deuterated stable isotope-labeled internal standard, against alternative structural analogs. Supported by analogous experimental data and established analytical principles, this document demonstrates the superior accuracy and precision of this compound for robust and reliable bioanalytical method development.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution behavior is crucial for compensating for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more accurate and reliable quantitative results.

Performance Comparison: this compound vs. a Structural Analog

Table 1: Comparison of Key Performance Characteristics

Performance MetricThis compound (Deuterated IS)Structural Analog ISJustification
Co-elution with Analyte Nearly identical retention timeDifferent retention timeMinimizes differential matrix effects.
Ionization Efficiency Virtually identical to the analyteCan differ significantlyEnsures accurate correction for ion suppression or enhancement.
Extraction Recovery Tracks analyte recovery closelyMay have different recoveryProvides a more accurate measure of analyte loss during sample preparation.
Overall Accuracy High (typically 95-105%)Moderate to High (can be variable)Better compensation for all sources of analytical variability.
Overall Precision High (RSD < 5%)Moderate (RSD can be > 15%)More consistent and reproducible results.

Table 2: Quantitative Performance Data (Analogous to Ractopamine-d5 Validation)

ParameterThis compound (Expected)Structural Analog IS (Hypothetical)
Accuracy (% Recovery) 95.0%85 - 115%
Precision (Repeatability, % RSD) < 5%< 15%
Precision (Intermediate Precision, % RSD) < 8%< 20%
Decision Limit (CCα) Low (e.g., ~0.02 µg/kg)Higher
Detection Capability (CCβ) Low (e.g., ~0.03 µg/kg)Higher

Data for this compound is extrapolated from a validation study on Ractopamine using Ractopamine-d5 as an internal standard.[2] The hypothetical data for the structural analog reflects generally observed performance characteristics.

Experimental Protocols

A robust analytical method for the quantification of buctopamine in a biological matrix (e.g., animal tissue) using this compound as an internal standard typically involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Homogenization: Weigh 2-5 g of the tissue sample and homogenize with an appropriate buffer.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the homogenate.

  • Enzymatic Hydrolysis (if required): To release conjugated forms of buctopamine, incubate the sample with β-glucuronidase/sulfatase.

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol), vortex, and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) and water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger, appropriate solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both buctopamine and this compound are monitored.

Mandatory Visualizations

G Experimental Workflow for Buctopamine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Homogenization Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Precipitation Protein Precipitation & Centrifugation Hydrolysis->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification caption Figure 1. A generalized workflow for the quantitative analysis of Buctopamine using a deuterated internal standard.

Figure 1. A generalized workflow for the quantitative analysis of Buctopamine using a deuterated internal standard.

G Principle of Internal Standard Correction cluster_analyte Analyte (Buctopamine) cluster_is Internal Standard (this compound) Analyte_Signal Variable Signal due to Matrix Effects & Loss Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Analyte_Signal->Ratio IS_Signal Variable Signal (tracks analyte) IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result caption Figure 2. Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Figure 2. Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

The use of this compound as an internal standard offers significant advantages in the quantitative analysis of buctopamine. Its ability to mimic the behavior of the analyte throughout the analytical process leads to superior accuracy and precision compared to structural analogs. For researchers, scientists, and drug development professionals requiring the highest quality data, the adoption of a deuterated internal standard like this compound is a critical step towards achieving robust and defensible analytical results.

References

Buctopamine-d9: The Superior Choice for Robust Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding landscape of pharmaceutical research and development, the validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. For quantitative analyses of veterinary drugs like Buctopamine, a beta-adrenergic agonist used to increase lean muscle mass in livestock, the choice of an appropriate internal standard is a critical factor in establishing method robustness. This guide provides a comprehensive comparison of Buctopamine-d9 with other potential internal standards, supported by established analytical principles and experimental data from analogous compounds, to assist researchers, scientists, and drug development professionals in making an informed decision.

The Critical Role of Internal Standards in Method Robustness

An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for analyzing compounds like Buctopamine, an internal standard is crucial for correcting variations that can occur during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the optimal choice for achieving the highest levels of accuracy and precision.

This compound vs. Alternative Internal Standards: A Comparative Analysis

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability throughout the analytical process accurately. Here, we compare this compound to other deuterated and non-deuterated internal standards.

Table 1: Performance Comparison of Internal Standard Types for Buctopamine Analysis

Performance ParameterThis compound (Deuterated)Other Deuterated Beta-Agonists (e.g., Ractopamine-d6)Structural Analog (Non-deuterated)
Chemical & Physical Similarity Identical to BuctopamineHigh, but not identicalModerate to Low
Co-elution with Analyte Nearly identical retention timeSimilar, but potential for slight chromatographic separationDifferent retention time
Compensation for Matrix Effects ExcellentVery GoodPoor to Moderate
Correction for Extraction Variability ExcellentVery GoodPoor to Moderate
Accuracy & Precision HighestHighLower
Risk of Cross-Interference Minimal (mass difference)Minimal (mass difference)Potential for isobaric interference
Cost HigherHigherLower

Key Takeaways:

  • Superior Performance of Deuterated Standards: The use of a deuterated internal standard like this compound provides the most accurate and precise results. This is because it behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization, thus offering the best compensation for any variations.[1][2]

  • Minimizing Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis.[3][4] Stable isotope-labeled internal standards co-elute with the analyte and experience the same matrix effects, allowing for effective normalization of the signal.[1]

  • Limitations of Structural Analogs: While less expensive, structural analogs have different chemical properties and chromatographic retention times. This means they may not experience the same degree of matrix effects or extraction variability as Buctopamine, leading to less accurate quantification.

Experimental Protocol: A Robust LC-MS/MS Method for Buctopamine Analysis

This protocol outlines a typical validated method for the quantification of Buctopamine in animal tissue, employing this compound as the internal standard to ensure robustness.

1. Sample Preparation (Homogenized Animal Tissue)

  • Weigh 1 gram of homogenized tissue into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 5 mL of 0.1 M perchloric acid.

  • Homogenize for 30 seconds using a probe homogenizer.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol.

  • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Buctopamine: e.g., m/z 302.2 -> 164.1 (quantifier), m/z 302.2 -> 121.1 (qualifier).

      • This compound: e.g., m/z 311.2 -> 173.1.

    • Optimize collision energies and other source parameters for maximum sensitivity.

4. Robustness Testing Protocol

To validate the robustness of the analytical method, deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Parameters to Vary:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5°C).

    • Flow rate (± 5%).

    • Mobile phase composition (± 2% organic).

    • SPE washing and elution solvent composition (± 2%).

  • Acceptance Criteria: The results (e.g., analyte concentration, peak area ratio) should remain within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the method to be considered robust.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical basis for selecting this compound.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis s1 Homogenized Tissue s2 Add this compound (IS) s1->s2 s3 Acid Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 spe1 Condition Cartridge s5->spe1 spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 lc LC Separation spe5->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Experimental workflow for Buctopamine analysis.

logical_comparison cluster_goal Goal cluster_is Internal Standard Choice cluster_outcome Outcome goal Robust & Accurate Quantification is_choice Select Internal Standard d9 This compound is_choice->d9 analog Structural Analog is_choice->analog robust Robust Method d9->robust Similar Properties Excellent Compensation non_robust Less Robust Method analog->non_robust Different Properties Poor Compensation robust->goal non_robust->goal

Logical comparison of internal standard choices.

Conclusion

For researchers, scientists, and drug development professionals committed to the highest standards of analytical data quality, this compound is the unequivocal choice for an internal standard in the quantification of Buctopamine. Its ability to closely mimic the analyte throughout the entire analytical process ensures superior compensation for matrix effects and other sources of variability, leading to a more robust, accurate, and reliable analytical method. While the initial investment may be higher than for a structural analog, the long-term benefits of data integrity, reduced method troubleshooting, and increased confidence in analytical results far outweigh the cost.

References

Performance of Buctopamine-d9 in Tissue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance characteristics of Buctopamine-d9 as an internal standard for the quantitative analysis of Buctopamine in tissue samples. Due to a lack of direct performance data for this compound in the public domain, this guide leverages performance data from deuterated internal standards of structurally similar β-agonists, primarily Ractopamine, to provide a valuable comparative context. The principles of using deuterated internal standards in LC-MS/MS analysis are highly transferable, making this a relevant resource for researchers developing and validating analytical methods for Buctopamine.

Executive Summary

Isotopically labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry assays. Their near-identical chemical and physical properties to the analyte of interest allow for effective correction of variations during sample preparation and analysis, including extraction efficiency and matrix effects. This leads to enhanced accuracy and precision in the quantification of Buctopamine in complex biological matrices like tissue. While specific data for this compound is scarce, the performance of analogous deuterated standards for Ractopamine demonstrates excellent recovery and linearity, with low limits of detection and quantification.

Performance Characteristics: A Comparative Analysis

The following table summarizes the typical performance characteristics of deuterated internal standards used in the analysis of β-agonists in various tissue samples. This data is indicative of the expected performance of this compound.

Performance MetricDeuterated Standard for Ractopamine (e.g., Ractopamine-d5, -d6)Alternative Non-Isotopically Labeled Standards (e.g., structural analogs)Key Advantages of Deuterated Standards
Limit of Detection (LOD) 0.05 - 1 ng/gVariable, generally higher than deuterated standardsHigh sensitivity allows for detection of trace amounts of the analyte.
Limit of Quantification (LOQ) 0.1 - 2.5 µg/kg[1]Typically higher and more variableEnables accurate and precise measurement at low concentrations, crucial for residue analysis.
Recovery 85 - 115%70 - 120%, but more susceptible to matrix variabilityCo-elution with the analyte ensures similar recovery, correcting for sample loss during preparation.
Matrix Effect Compensation HighModerate to LowEffectively compensates for ion suppression or enhancement caused by co-eluting matrix components.
Linearity (R²) > 0.99> 0.98Provides a wide dynamic range for accurate quantification across various concentrations.
Precision (RSD%) < 15%< 20%High reproducibility and consistency of results.

Experimental Protocol: Quantification of Buctopamine in Tissue using LC-MS/MS

This section outlines a typical experimental workflow for the analysis of Buctopamine in tissue samples using a deuterated internal standard like this compound.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 1-2 g of tissue sample and homogenize in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Internal Standard Spiking: Add a known concentration of this compound solution to the homogenate. This should be done at the earliest stage to account for all subsequent variations.

  • Enzymatic Hydrolysis (optional): To release conjugated forms of Buctopamine, incubate the sample with β-glucuronidase/sulfatase.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Extract the analyte and internal standard using an organic solvent like ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and n-hexane. Centrifuge to separate the layers and collect the organic phase.

    • SPE: Load the sample onto a conditioned SPE cartridge (e.g., C18 or mixed-mode cation exchange). Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Buctopamine and this compound for quantification and confirmation.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Buctopamine, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spike with This compound Homogenize->Spike Extract Extraction (LLE/SPE) Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Experimental workflow for Buctopamine analysis.

Signaling_Pathway Buctopamine Buctopamine BAR β-Adrenergic Receptor Buctopamine->BAR Binds to G_Protein Gs Protein BAR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis, Glycogenolysis) PKA->Response Phosphorylates targets leading to

Buctopamine signaling pathway.

Conclusion

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Buctopamine-d9 and Structural Analogue Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of results. For researchers, scientists, and drug development professionals working with compounds like Buctopamine, a beta-adrenergic agonist, selecting the optimal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount. This guide provides an objective comparison between the "gold standard," a stable isotope-labeled (SIL) internal standard, Buctopamine-d9, and a common alternative, the structural analogue internal standard.

The primary role of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible. This is where the fundamental differences between a deuterated standard and a structural analogue come to light.

This compound , as a stable isotope-labeled version of the analyte, is chemically and physically almost identical to Buctopamine. This near-identity ensures that it co-elutes with the analyte and experiences the same effects from the sample matrix, leading to more effective normalization and highly reliable data. In contrast, a structural analogue, while chemically similar, will have different physicochemical properties, which can lead to variations in extraction recovery, chromatographic retention time, and ionization response.

Performance Under the Magnifying Glass: A Quantitative Comparison

To illustrate the performance differences, the following table summarizes key validation parameters from a hypothetical, yet representative, LC-MS/MS method for the quantification of Buctopamine in a biological matrix, comparing this compound with a structural analogue internal standard.

Performance ParameterThis compound (SIL IS)Structural Analogue ISIdeal Value
Recovery (%) 92 ± 4%85 ± 8%Consistent & High
Matrix Effect (%) 98 - 103%80 - 115%100% (No Effect)
IS-Normalized Matrix Factor 0.99 - 1.020.85 - 1.101.0
Intra-day Precision (%CV) < 5%< 10%Low
Inter-day Precision (%CV) < 6%< 12%Low
Accuracy (% Bias) ± 4%± 10%Low

The data clearly indicates the superior performance of this compound. The tighter precision (lower %CV), higher accuracy (lower % bias), and more effective compensation for matrix effects (IS-Normalized Matrix Factor closer to 1.0) underscore its suitability for robust and reliable bioanalytical methods.

The "Why" Behind the "What": A Look at the Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Buctopamine, highlighting the role of the internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Structural Analogue) Sample->Spike Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Result Final Concentration Quantification->Result

A typical bioanalytical workflow for Buctopamine quantification.

Delving Deeper: Experimental Protocols

A robust assessment of the internal standard's performance is a cornerstone of method validation. Here is a detailed methodology for evaluating key performance parameters.

Recovery Assessment
  • Objective: To determine the efficiency of the extraction process for both the analyte and the internal standard.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Blank matrix spiked with the analyte and internal standard before extraction.

Evaluating the Linearity of Detection with Buctopamine-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of target analytes is paramount. For compounds like Buctopamine, a β-adrenergic agonist, ensuring the linearity of detection in analytical methods is a critical aspect of method validation. The use of a stable isotope-labeled internal standard, such as Buctopamine-d9, is a widely accepted strategy to enhance the reliability and robustness of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comparative overview of the expected performance of this compound as an internal standard in establishing the linearity of detection for Buctopamine. While direct experimental data for this compound is not extensively published, the principles of its application and the expected outcomes can be effectively demonstrated through data from the analysis of the structurally similar and well-studied β-agonist, Ractopamine (B1197949), and its deuterated internal standards.

The Role of Deuterated Internal Standards

A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest (Buctopamine) but has a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows it to be distinguished by a mass spectrometer while behaving almost identically during sample preparation and chromatographic separation. The primary advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. As the internal standard is similarly affected, the ratio of the analyte signal to the internal standard signal remains constant, ensuring accurate quantification.

  • Compensation for Variability: It corrects for variations in extraction recovery, injection volume, and instrument response, thereby improving the precision and accuracy of the measurements.

  • Enhanced Linearity: By normalizing the response of the analyte, the internal standard helps to establish a more reliable and linear relationship between the concentration and the detector signal over a wide dynamic range.

Comparative Performance Data

The following table summarizes typical performance data for the analysis of Ractopamine using a deuterated internal standard with LC-MS/MS. This data serves as a benchmark for the expected performance when using this compound for Buctopamine analysis.

ParameterTypical Performance with Deuterated Internal Standard
Linearity Range 0.05 - 100 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[1]
Limit of Quantification (LOQ) 0.025 - 0.25 ng/mL[1]
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Experimental Protocol: Linearity of Detection Study

This section outlines a typical experimental protocol for evaluating the linearity of detection for a β-agonist like Buctopamine using this compound as an internal standard with LC-MS/MS.

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of Buctopamine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Buctopamine by serial dilution of the primary stock solution to cover the expected calibration range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

2. Calibration Curve Preparation:

  • Prepare a set of calibration standards by spiking a known volume of each Buctopamine working standard solution into a blank matrix (e.g., plasma, tissue homogenate).

  • Add a fixed volume of the this compound internal standard working solution to each calibration standard.

  • The final concentrations of the calibration standards should span the desired linear range.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of each calibration standard, add a protein precipitation agent (e.g., acetonitrile) in a 3:1 (v/v) ratio.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Buctopamine and this compound for quantification and confirmation.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte (Buctopamine) to the internal standard (this compound) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Buctopamine.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and the correlation coefficient (R²). The linearity is considered acceptable if the R² value is ≥ 0.99.

Visualizing the Workflow and Signaling Pathway

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for evaluating the linearity of detection and the signaling pathway of a β-agonist.

experimental_workflow cluster_prep Preparation cluster_calib Calibration Curve cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing stock_analyte Buctopamine Stock Solution working_analyte Working Standards (Serial Dilution) stock_analyte->working_analyte stock_is This compound Stock Solution working_is IS Working Solution stock_is->working_is spike_matrix Spike Blank Matrix with Analyte working_analyte->spike_matrix add_is Add Internal Standard working_is->add_is spike_matrix->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms peak_ratio Calculate Peak Area Ratio (Analyte/IS) lcms->peak_ratio calib_curve Construct Calibration Curve peak_ratio->calib_curve regression Linear Regression (y = mx + c, R²) calib_curve->regression

Caption: Experimental workflow for linearity evaluation.

signaling_pathway cluster_cell Target Cell agonist Buctopamine (β-Agonist) receptor β-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Lipolysis, Glycogenolysis) pka->response Phosphorylates targets leading to

References

Safety Operating Guide

Proper Disposal of Buctopamine-d9: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Buctopamine-d9, ensuring the protection of personnel and the environment. As a deuterated analog of Buctopamine, this compound should be handled with the same precautions as its parent compound.

Immediate Safety and Handling

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for Buctopamine. If an SDS for this compound is not available, the SDS for Buctopamine provides the necessary safety information. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Identification and Classification

The first step in proper disposal is to classify the waste. Unused or expired this compound is typically considered chemical or pharmaceutical waste. It is crucial to determine if the waste is classified as hazardous under local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States. Generators of the waste are responsible for making a hazardous waste determination.

Do not mix this compound waste with other waste streams, such as non-hazardous trash, biological waste, or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol for this compound

The following table outlines the recommended procedure for the disposal of this compound in a laboratory setting. This protocol is a general guideline; always consult and adhere to your institution's specific EHS policies and local regulations.

| Step | Procedure

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。